1H-Pyrazole, 1-benzoyl-
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Overview
Description
Phenyl(1H-pyrazol-1-yl)methanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 Phenyl(1H-pyrazol-1-yl)methanone is characterized by a phenyl group attached to the pyrazole ring through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(1H-pyrazol-1-yl)methanone can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then oxidized to yield the desired compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at temperatures ranging from 0 to 78°C for 1 to 16 hours .
Industrial Production Methods
Industrial production of Phenyl(1H-pyrazol-1-yl)methanone may involve scalable solvent-free reactions to enhance yield and reduce environmental impact . The use of hydrazine derivatives and ethyl acetoacetate in a solvent-free environment can lead to efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in water is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Phenyl(1H-pyrazol-1-yl)carboxylic acid.
Reduction: Phenyl(1H-pyrazol-1-yl)methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Phenyl(1H-pyrazol-1-yl)methanone has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential anti-inflammatory and analgesic properties. It has shown promise in reducing edema and pain in animal models.
Materials Science:
Biological Research: Phenyl(1H-pyrazol-1-yl)methanone derivatives are studied for their antimicrobial and antitumor activities.
Mechanism of Action
The mechanism of action of Phenyl(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.
Comparison with Similar Compounds
Phenyl(1H-pyrazol-1-yl)methanone can be compared with other similar compounds, such as:
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound also exhibits anti-inflammatory properties but has a different substitution pattern on the pyrazole ring.
1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound is an oxidation product of Phenyl(1H-pyrazol-1-yl)methanone and has different chemical properties.
Phenyl(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern and the presence of the methanone linkage, which influences its reactivity and biological activity.
Properties
CAS No. |
10199-66-3 |
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Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
phenyl(pyrazol-1-yl)methanone |
InChI |
InChI=1S/C10H8N2O/c13-10(12-8-4-7-11-12)9-5-2-1-3-6-9/h1-8H |
InChI Key |
PQKSGWWAKCJGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC=N2 |
Origin of Product |
United States |
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